![molecular formula C49H85NO14 B083354 (1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one CAS No. 11015-84-2](/img/structure/B83354.png)
(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one
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Description
Ossamycin is a macrolide antibiotic that was originally isolated from the culture broths of Streptomyces hygroscopicus var. ossamyceticus. It has a role as an antineoplastic agent and a bacterial metabolite. It is a macrolide antibiotic, a spiroketal, a cyclic hemiketal, a secondary alcohol, a tertiary alcohol and an organic heterotetracyclic compound.
Scientific Research Applications
Asymmetric Synthesis and Stereochemistry
- The compound's asymmetric synthesis has been a topic of interest, particularly in the context of polyketide spiroketals. Studies demonstrate the conversion of related compounds with high stereo- and enantioselectivity, yielding spiroketal products. These products have shown potential in cancer cell growth inhibition in specific human cancer cell lines (Meilert, Pettit, Vogel, 2004).
Spiroketal Derivatives and Biological Activity
- Spirocyclic analogues of nucleosides, which are structurally related to this compound, have been synthesized and evaluated for biological activity. These derivatives showed modest inhibitory effects on viruses like human cytomegalovirus and Epstein-Barr virus, with some being substrates for enzymes like adenosine deaminase (Guan, Ksebati, Cheng, Drach, Kern, Žemlička, 2000).
Stereoselective Synthesis and Medicinal Chemistry
- The stereoselective synthesis of compounds related to this one has been explored for its relevance in medicinal chemistry. For instance, the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, which have shown significant affinity for σ receptors and inhibited cell growth in human tumor cell lines (Geiger, Zelenka, Weigl, Fröhlich, Wibbeling, Lehmkuhl, Schepmann, Grünert, Bednarski, Wünsch, 2007).
Potential in Antiviral Therapies
- Related compounds have demonstrated potential in antiviral therapies. For instance, studies on nucleoside analogues based on methylenecyclopropane structures have shown antiviral activity against a range of viruses, including cytomegalovirus, Epstein-Barr virus, and hepatitis B virus (Qiu, Ksebati, Ptak, Fan, Breitenbach, Lin, Cheng, Kern, Drach, Žemlička, 1998).
Synthetic Methodologies and Characterization
- The synthetic methodologies and characterization of similar compounds have been crucial in understanding their structural and chemical properties. This includes the use of techniques like atmospheric pressure chemical ionization multi-stage mass spectrometry, which aids in the characterization of stereoisomeric synthons of cyclopropane amino acids (Cristoni, Cativiela, Jiménez, Traldi, 2000).
properties
CAS RN |
11015-84-2 |
---|---|
Product Name |
(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |
Molecular Formula |
C49H85NO14 |
Molecular Weight |
912.2 g/mol |
IUPAC Name |
(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one |
InChI |
InChI=1S/C49H85NO14/c1-11-34(51)26-35-19-17-24-48(62-35)28-37-30(2)38(63-48)29-49(58)33(27-45(5,6)64-49)18-15-13-12-14-16-23-46(7,56)44(55)42(61-40-21-20-36(50(9)10)32(4)59-40)41(53)31(3)43(54)47(8,57)25-22-39(52)60-37/h15,18,22,25,30-38,40-44,51,53-58H,11-14,16-17,19-21,23-24,26-29H2,1-10H3/b18-15-,25-22+/t30-,31+,32-,33+,34+,35+,36-,37-,38-,40-,41+,42-,43-,44+,46+,47+,48+,49-/m0/s1 |
InChI Key |
XGECDDPXIKFBTE-AUFVQPSPSA-N |
Isomeric SMILES |
CC[C@H](C[C@H]1CCC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](CC(O4)(C)C)/C=C/CCCCC[C@@]([C@@H]([C@H]([C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O[C@H]5CC[C@@H]([C@@H](O5)C)N(C)C)O)(C)O)O)C)O |
SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |
Canonical SMILES |
CCC(CC1CCCC2(O1)CC3C(C(O2)CC4(C(CC(O4)(C)C)C=CCCCCCC(C(C(C(C(C(C(C=CC(=O)O3)(C)O)O)C)O)OC5CCC(C(O5)C)N(C)C)O)(C)O)O)C)O |
synonyms |
Ossamycin |
Origin of Product |
United States |
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